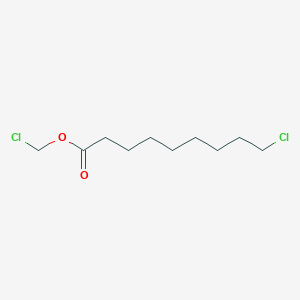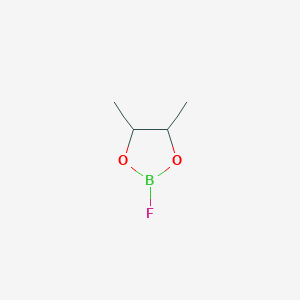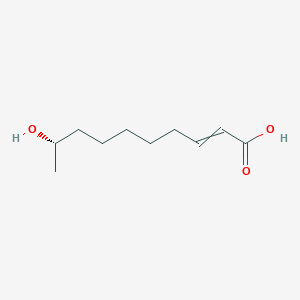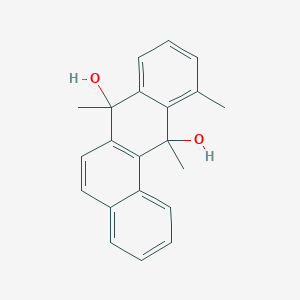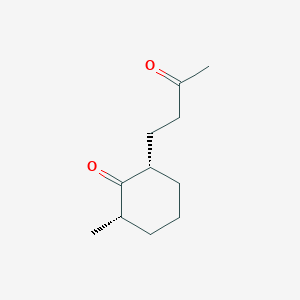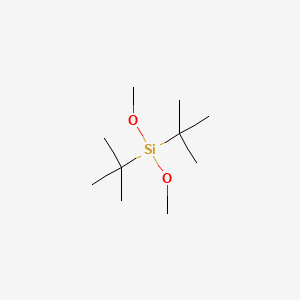
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diheptyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with heptyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are diketones or aldehydes.
Reduction: The major products are diols.
Substitution: The major products are substituted esters or amides.
科学的研究の応用
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in various materials.
作用機序
The mechanism by which Diheptyl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Diheptyl (2S,3S)-2,3-dihydroxybutanedioate: An enantiomer with similar chemical properties but different biological activity.
Diheptyl (2R,3R)-2,3-dihydroxyglutarate: A similar compound with an additional carbon in the backbone.
Diheptyl (2R,3R)-2,3-dihydroxyadipate: A similar compound with two additional carbons in the backbone.
Uniqueness
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and analogs. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
82052-63-9 |
|---|---|
分子式 |
C18H34O6 |
分子量 |
346.5 g/mol |
IUPAC名 |
diheptyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H34O6/c1-3-5-7-9-11-13-23-17(21)15(19)16(20)18(22)24-14-12-10-8-6-4-2/h15-16,19-20H,3-14H2,1-2H3/t15-,16-/m1/s1 |
InChIキー |
DZDZAKZCTAERNH-HZPDHXFCSA-N |
異性体SMILES |
CCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCC)O)O |
正規SMILES |
CCCCCCCOC(=O)C(C(C(=O)OCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


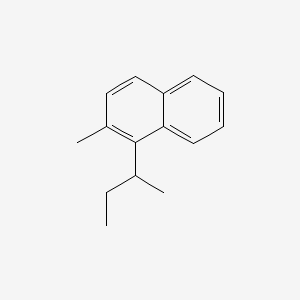
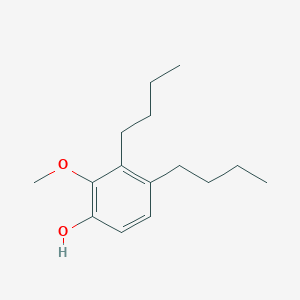
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)

